molecular formula C29H33Cl2N3O4 B1684451 Elomotecan hydrochloride CAS No. 220997-99-9

Elomotecan hydrochloride

Cat. No.: B1684451
CAS No.: 220997-99-9
M. Wt: 558.5 g/mol
InChI Key: OLYFGLXPXPABOP-XXIQNXCHSA-N
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Description

Elomotecan Hydrochloride is a small molecule drug that belongs to the homocamptothecin family. It is a highly potent inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and cell division. This compound has shown superior efficacy in reducing the proliferation of various tumor cells compared to other reference anticancer drugs targeting these topoisomerases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elomotecan Hydrochloride is synthesized through a series of chemical reactions involving the homocamptothecin scaffoldThe synthetic route typically includes steps such as esterification, amidation, and chlorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The compound is often produced in bulk and stored under specific conditions to preserve its stability .

Chemical Reactions Analysis

Types of Reactions: Elomotecan Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Elomotecan Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Elomotecan Hydrochloride exerts its effects by inhibiting the activity of topoisomerase I and topoisomerase II. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets include the DNA-topoisomerase complexes, and the pathways involved are primarily related to DNA damage response and repair .

Comparison with Similar Compounds

Comparison: Elomotecan Hydrochloride is unique in its dual inhibition of both topoisomerase I and topoisomerase II, whereas compounds like Topotecan and Irinotecan primarily target topoisomerase I, and Etoposide targets topoisomerase II. This dual inhibition makes this compound a potent anticancer agent with a broader spectrum of activity .

Properties

CAS No.

220997-99-9

Molecular Formula

C29H33Cl2N3O4

Molecular Weight

558.5 g/mol

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride

InChI

InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1

InChI Key

OLYFGLXPXPABOP-XXIQNXCHSA-N

SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Appearance

Solid powder

220998-10-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BN 80927
BN-80927
elomotecan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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